molecular formula C11H8FN3O3 B5528466 1-(2-fluorobenzoyl)-5-methyl-3-nitro-1H-pyrazole

1-(2-fluorobenzoyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No. B5528466
M. Wt: 249.20 g/mol
InChI Key: INYGHXGUCFFZOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves strategies that leverage the nucleophilic aromatic substitution reactions or the condensation of appropriate precursors. While the specific synthesis of 1-(2-fluorobenzoyl)-5-methyl-3-nitro-1H-pyrazole isn't directly reported, similar compounds have been synthesized through reactions involving fluorobenzene derivatives under conditions that favor the formation of the pyrazole core, followed by subsequent functionalization to introduce nitro and methyl groups. Studies on related structures have demonstrated the use of microwave irradiation and classical heating for N-arylation of pyrazoles with fluoronitrobenzenes, suggesting a pathway that might be applicable for synthesizing the compound (Bouabdallah et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 1-(2-fluorobenzoyl)-5-methyl-3-nitro-1H-pyrazole, can be characterized using X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These techniques provide insights into the compound's crystalline structure, molecular geometry, and vibrational frequencies. For instance, similar analyses have been performed on 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, revealing detailed information about its crystal and molecular structure through XRD and DFT calculations (Demir et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives are known for their participation in various chemical reactions, including cycloadditions, nucleophilic substitutions, and hydrogen bonding interactions. The nitro group in particular introduces reactivity that can be exploited in reduction reactions or as a precursor to further functionalization. For example, the study of similar compounds has showcased hydrogen bonding patterns and the ability to form complex molecular assemblies (Quiroga et al., 2008).

properties

IUPAC Name

(2-fluorophenyl)-(5-methyl-3-nitropyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O3/c1-7-6-10(15(17)18)13-14(7)11(16)8-4-2-3-5-9(8)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYGHXGUCFFZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-fluorophenyl)(5-methyl-3-nitro-1H-pyrazol-1-yl)methanone

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